

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lupinine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to the quinolizidine alkaloid, **(+)-Lupinine**.

Chemical Structure and Physicochemical Properties

(+)-Lupinine is a bicyclic tertiary amine belonging to the quinolizidine class of alkaloids. It is naturally present in various species of the Lupinus genus. The molecule features a quinolizidine ring system with a hydroxymethyl group substituent.

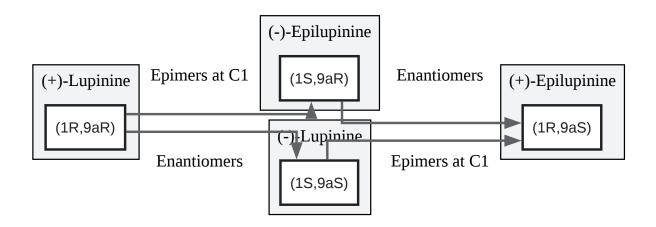
The key physicochemical properties of **(+)-Lupinine** are summarized in the table below for easy reference and comparison.



Property	Value
IUPAC Name	[(1R,9aR)-Octahydro-2H-quinolizin-1- yl]methanol[1]
Chemical Formula	C10H19NO[1][2]
Molecular Weight	169.268 g/mol [1]
Melting Point	68 to 69 °C[1]
Boiling Point	269 to 270 °C[1]
Appearance	Light brown orange crystalline powder[3]
Solubility	Soluble in water, alcohol, chloroform, and ether[3]
CAS Number	486-70-4[1][2]

Stereochemistry

(+)-Lupinine possesses two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring enantiomer is **(+)-Lupinine**, which has the (1R,9aR) configuration. The stereochemistry is crucial for its biological activity.



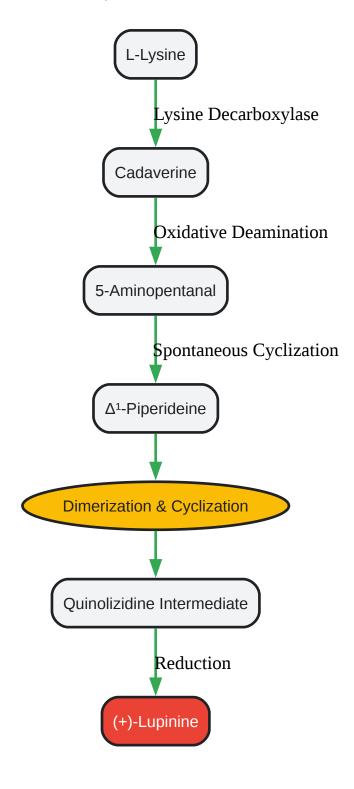
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Stereoisomers of Lupinine



Biosynthesis of (+)-Lupinine

The biosynthesis of **(+)-Lupinine** in plants originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization to form the characteristic quinolizidine skeleton.





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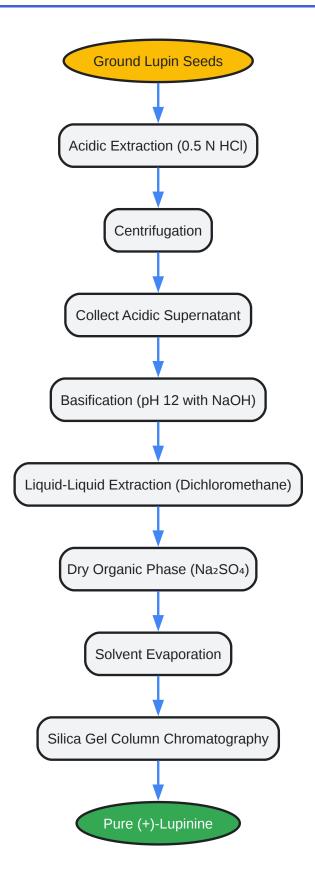
Biosynthetic Pathway of (+)-Lupinine

Experimental Protocols Isolation and Purification from Lupinus spp.

The following is a generalized protocol for the extraction and isolation of lupin alkaloids, which can be adapted for **(+)-Lupinine**.

- Extraction: Finely ground lupin seeds are suspended in an acidic aqueous solution (e.g., 0.5 N HCl) and stirred for several hours to extract the alkaloids. The mixture is then centrifuged to separate the solid plant material from the acidic extract.
- Basification: The acidic supernatant containing the protonated alkaloids is collected and the pH is adjusted to approximately 12 with a strong base (e.g., 5 N NaOH) to deprotonate the alkaloids, rendering them soluble in organic solvents.
- Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or ether.
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture. Further purification can be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a mixture of dichloromethane, methanol, and ammonia).





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Isolation and Purification Workflow



Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of **(+)-Lupinine**.

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for ¹H and ¹³C are used. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
- Key ¹H NMR Signals: A characteristic signal for lupinine is a doublet of doublets corresponding to a proton adjacent to both the nitrogen and the hydroxyl-bearing carbon.
- Key ¹³C NMR Signals: The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **(+)- Lupinine**.

- Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method.
- Ionization: Electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.
- Analysis: The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight. Fragmentation patterns obtained through MS/MS analysis provide structural information.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

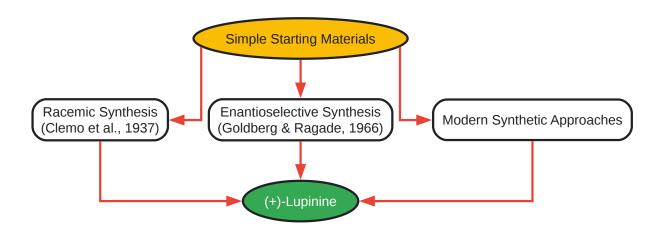
- Crystallization: High-purity (+)-Lupinine is dissolved in a suitable solvent, and crystals are
 grown by slow evaporation or vapor diffusion.
- Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.



• Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. A molecular model is built into the electron density and refined to obtain the final crystal structure, including absolute stereochemistry.

Synthesis of (+)-Lupinine

The first racemic total synthesis of lupinine was reported in 1937 by Clemo, Morgan, and Raper. The first enantioselective synthesis of (-)-lupinine was achieved in 1966 by Goldberg and Ragade. Numerous other synthetic routes have since been developed.



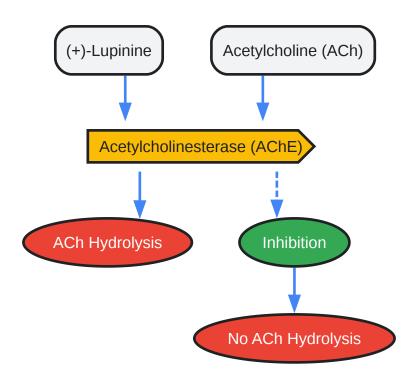
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Overview of Synthetic Strategies

Mechanism of Action

Studies have shown that lupinine hydrochloride acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] The protonated nitrogen atom of the quinolizidine ring is thought to interact with the anionic site of the enzyme, similar to the quaternary ammonium group of acetylcholine.





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